molecular formula C6H5Cl2N B1591532 2-Chloro-6-(chloromethyl)pyridine CAS No. 78846-88-5

2-Chloro-6-(chloromethyl)pyridine

Cat. No. B1591532
CAS RN: 78846-88-5
M. Wt: 162.01 g/mol
InChI Key: VHKDPJQJCMVQFZ-UHFFFAOYSA-N
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Patent
US04826833

Procedure details

6-Chloro-2-pyridylmethanol, 0.982 g (6.84 mmole) in 10 ml methylene chloride was treated with 0.814 g thionyl chloride at room temperature for one hour. The mixture was neutralized with saturated sodium bicaronate solution, extracted with methylene chloride, the extracts dried and solvent evaporated to give 815 mg of product as colorless crystals. 1H--NMR(CDCl3)ppm (delta): 4.7 (s, 2H), 7.1-8.0 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.814 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O.[Na]>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][Cl:12])[CH:5]=[CH:4][CH:3]=1 |^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC(=N1)CO
Name
Quantity
0.814 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extracts dried
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 815 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.